molecular formula C18H18FNOS2 B2915349 (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1706498-40-9

(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2915349
CAS No.: 1706498-40-9
M. Wt: 347.47
InChI Key: GXXHZNUTZBXOBF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one features a 1,4-thiazepane ring substituted at the 7-position with a 2-fluorophenyl group. The α,β-unsaturated ketone moiety is conjugated to a thiophen-2-yl group, contributing to its planar, rigid structure. The fluorine atom may enhance metabolic stability and bioavailability, while the thiophene ring introduces sulfur-based electronic effects .

Properties

IUPAC Name

(E)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS2/c19-16-6-2-1-5-15(16)17-9-10-20(11-13-23-17)18(21)8-7-14-4-3-12-22-14/h1-8,12,17H,9-11,13H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXHZNUTZBXOBF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound belonging to the thiazepane class, characterized by its unique structural features that include a thiazepane ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18FNO2SC_{17}H_{18}F_{N}O_{2}S, with a molecular weight of approximately 305.39 g/mol. The presence of the fluorine atom in the phenyl group enhances the compound's electronic properties, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exert anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. Specifically, compounds with similar structures have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and cancer progression .

Anticancer Properties

Research indicates that thiazepane derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that related thiophene derivatives possess IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 . The anticancer activity of this compound may be comparable, given its structural similarities.

Table 1: Comparison of Anticancer Activity of Thiazepane Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-714.86 ± 5.15
Compound BMDA-MB-2310.09
This compoundTBDTBD

Antioxidant Activity

In addition to anticancer properties, thiazepane derivatives have shown potential antioxidant activities. This activity is crucial for combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity can be evaluated using assays such as DPPH or ABTS radical scavenging tests.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazepane-containing compounds:

  • Synthesis and Evaluation : A study synthesized various thiazepane derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications in the substituent groups significantly impacted their biological activity .
  • Docking Studies : Molecular docking studies have revealed potential binding interactions between these compounds and target proteins involved in cancer progression. For example, compounds were found to bind effectively to PTP1B, suggesting a mechanism for their anticancer activity .
  • Comparative Studies : Comparative analyses with standard chemotherapeutic agents like doxorubicin have shown that certain thiazepane derivatives exhibit enhanced selectivity and potency against specific cancer types.

Comparison with Similar Compounds

Structural Analogs Identified

Two closely related compounds are highlighted below based on structural homology:

Compound Substituents Molecular Formula Molecular Weight Key Features
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one - 1,4-Thiazepane-1,1-dioxide
- Phenyl (C6H5)
- Furan-2-yl
C20H20NO4S 376.45 Sulfone group increases polarity; furan introduces oxygen-based electronegativity.
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one - 1,4-Thiazepane-1,1-dioxide
- 2-Fluorophenyl
- Hydroxy-phenylpropanone
C20H22FNO4S 391.5 Hydroxy group enhances hydrogen bonding; sulfone and fluorine improve stability.
Target Compound
(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 1,4-Thiazepane
- 2-Fluorophenyl
- Thiophen-2-yl
C19H19FNOS2 368.48 Thiophene’s sulfur atom may enhance lipophilicity; unsaturated ketone enables conjugation.

Substituent Effects on Physicochemical Properties

  • Sulfone vs. Thiazepane: The sulfone group in analogs increases polarity and metabolic stability compared to the non-oxidized thiazepane in the target compound. This may reduce membrane permeability but improve aqueous solubility.
  • Aromatic Substituents: Thiophen-2-yl (Target): Sulfur’s lower electronegativity vs. oxygen (furan in ) may enhance lipophilicity and π-stacking with aromatic residues in biological targets. Hydroxy Group (): Introduces hydrogen-bonding capacity, which could improve target interaction but reduce blood-brain barrier penetration.

Methodologies for Similarity Analysis

Compound similarity is often assessed using computational tools that evaluate structural fingerprints, pharmacophore alignment, or molecular descriptors . Key findings include:

  • Structural Similarity : The target compound shares >80% backbone homology with analogs , but divergent substituents lead to significant differences in electronic and steric profiles.
  • Dissimilarity Metrics : Metrics like Tanimoto coefficients highlight the impact of heteroatom swaps (e.g., S vs. O) on similarity scores, which can misalign with biological activity trends .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and stereochemical control?

  • Methodology : Claisen-Schmidt condensation is a common approach for α,β-unsaturated ketones. For this compound, optimize stoichiometry of the thiazepane and thiophene precursors, and control reaction temperature (e.g., 0–50°C in ethanol with KOH catalysis) to minimize side reactions. Monitor progress via TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Challenges include steric hindrance from the thiazepane ring and fluorine substituents, which may require prolonged reaction times .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) for definitive stereochemical assignment, particularly for the (E)-configuration of the enone system. Pair with 1^1H/13^{13}C NMR (DMSO-d6d_6 or CDCl3_3) to confirm proton environments, especially coupling constants (Jtrans1516 HzJ_{trans} \approx 15–16\ \text{Hz} for α,β-unsaturated ketones). FT-IR confirms carbonyl (C=O) stretching (~1650–1700 cm1^{-1}). SC-XRD data deposition (e.g., CCDC) ensures reproducibility .

Q. What derivatization strategies can enhance the bioactivity of this compound?

  • Methodology : Introduce electron-withdrawing groups (e.g., halogens) to the thiophene or fluorophenyl rings to modulate electronic properties. Sulfoxidation or reduction of the thiophene ring (via H2O2H_2O_2 or NaBH4_4) can alter solubility and binding affinity. Functionalize the thiazepane nitrogen with acyl or alkyl groups to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies in electronic structure predictions for this compound?

  • Methodology : Perform DFT at the B3LYP/6-311++G(d,p) level to model frontier molecular orbitals (FMOs) and electrostatic potential surfaces. Compare computed 1^1H NMR chemical shifts (via GIAO method) with experimental data to validate conformers. Use Hirshfeld surface analysis to predict intermolecular interactions in crystal packing, which can explain solubility or stability variations .

Q. What experimental and computational approaches address contradictions in reported biological activity data?

  • Methodology : Conduct dose-response assays (e.g., MIC for antimicrobial activity) with standardized protocols (CLSI guidelines). Pair with molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enoyl-ACP reductase) to correlate bioactivity with binding modes. Use QSAR models to identify critical substituents influencing activity. Cross-validate findings with in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) .

Q. How can molecular docking elucidate the compound’s interaction with biological targets such as kinases or GPCRs?

  • Methodology : Prepare the compound’s 3D structure (Open Babel) and optimize protonation states at physiological pH (Epik). Dock into target active sites (e.g., PDB: 3ERT for estrogen receptors) using flexible ligand/rigid receptor protocols. Analyze binding energies (ΔG) and hydrogen-bonding networks. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .

Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD studies?

  • Methodology : Screen solvent systems (e.g., DMSO/water, acetone/hexane) via vapor diffusion. Additive screening (ionic liquids or crown ethers) can improve crystal quality. If twinning occurs, use twin refinement in SHELXL. For low-resolution data, apply charge-flipping algorithms (Superflip) or synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .

Methodological Notes

  • Synthesis : Prioritize regioselective methods to avoid thiazepane ring-opening under acidic conditions .
  • Bioactivity : Cross-reference antimicrobial data with cytotoxicity to calculate selectivity indices (SI = IC50_{50} mammalian cells / MIC) .
  • Computational Tools : Use Gaussian 16 for DFT and PyMOL for visualizing docking poses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.